molecular formula C18H17F2NO5 B2499925 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE CAS No. 1794751-76-0

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE

Cat. No.: B2499925
CAS No.: 1794751-76-0
M. Wt: 365.333
InChI Key: PTKBEPICRQLGFI-UHFFFAOYSA-N
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Description

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenyl group, a carbamoyl group, and a dimethoxybenzoate group.

Preparation Methods

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the difluorophenylmethyl carbamate: This step involves the reaction of 2,4-difluorobenzylamine with phosgene to form the corresponding carbamate.

    Esterification: The carbamate is then reacted with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbamate group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to introduce different substituents.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to specific targets, while the carbamoyl and dimethoxybenzoate groups may contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE include other carbamate esters and benzoate derivatives. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of difluorophenyl, carbamoyl, and dimethoxybenzoate groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO5/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-10-16(22)21-9-11-6-7-12(19)8-14(11)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKBEPICRQLGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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